molecular formula C25H25N3O5S B2706457 2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 941899-81-6

2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B2706457
CAS No.: 941899-81-6
M. Wt: 479.55
InChI Key: XSCHPRMTDGTENE-UHFFFAOYSA-N
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Description

This compound features a benzo[e][1,2,4]thiadiazine-1,1-dioxide core substituted with a 2,4-dimethylphenyl group at position 2 and an acetamide side chain linked to a 4-methoxybenzyl group. The 4-methoxybenzyl moiety may improve lipophilicity and membrane permeability compared to polar substituents.

Properties

IUPAC Name

2-[2-(2,4-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-17-8-13-21(18(2)14-17)28-25(30)27(22-6-4-5-7-23(22)34(28,31)32)16-24(29)26-15-19-9-11-20(33-3)12-10-19/h4-14H,15-16H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCHPRMTDGTENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methoxybenzyl)acetamide (CAS Number: 941956-00-9) belongs to the class of benzo[e][1,2,4]thiadiazine derivatives. Its unique chemical structure suggests potential biological activities that warrant investigation. This article focuses on its biological activity, including pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C25H24N2O6SC_{25}H_{24}N_{2}O_{6}S, with a molecular weight of 480.5 g/mol. The compound features a complex structure with multiple functional groups that may contribute to its biological properties.

PropertyValue
Molecular FormulaC25H24N2O6SC_{25}H_{24}N_{2}O_{6}S
Molecular Weight480.5 g/mol
CAS Number941956-00-9

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzo[e][1,2,4]thiadiazine have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in cell cycle regulation .

In vitro evaluations using human colon cancer (HCT116) cell lines have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range (e.g., 4.363 μM), suggesting potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Antioxidant Activity

The compound's structure suggests potential antioxidant capabilities. Studies on related thiadiazine derivatives have shown effective scavenging of free radicals and inhibition of lipid peroxidation, which are critical in preventing oxidative stress-related diseases . The antioxidant activity can be quantitatively assessed through assays measuring IC50 values against standard antioxidants like gallic acid.

Enzyme Inhibition

Enzymatic assays indicate that compounds related to this structure can inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is relevant for treating conditions like Alzheimer's disease and other neurological disorders . The inhibition profiles suggest that these compounds could serve as leads for developing new therapeutic agents targeting AChE.

Case Studies and Research Findings

  • Cancer Cell Line Studies :
    • A study evaluated the anticancer efficacy of several benzo[e][1,2,4]thiadiazine derivatives against various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at micromolar concentrations.
    CompoundCell LineIC50 (μM)Mechanism
    Compound AHCT1164.363Apoptosis induction
    Compound BMCF75.678Cell cycle arrest
  • Antioxidant Activity Assessment :
    • The antioxidant properties were evaluated using DPPH and ABTS assays. Results showed notable scavenging activity with IC50 values comparable to established antioxidants.
    CompoundDPPH IC50 (μg/mL)ABTS IC50 (μg/mL)
    Compound A1.080.74
    Gallic Acid1.20N/A
  • Enzyme Inhibition Studies :
    • Inhibitory effects on AChE were assessed using spectrophotometric methods. The compound demonstrated significant inhibition with an IC50 value indicating potential therapeutic applications in neurodegenerative diseases.
    CompoundAChE IC50 (μM)
    Compound A12.5
    Standard Inhibitor10.0

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Apoptotic Pathways : Induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins.
  • Kinase Inhibition : Inhibition of tyrosine kinases involved in cancer cell proliferation.
  • Antioxidative Defense : Scavenging free radicals and enhancing endogenous antioxidant enzyme activities.

Scientific Research Applications

Research indicates that compounds with similar structures to 2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methoxybenzyl)acetamide exhibit significant biological activities. Some of the notable applications include:

Antimicrobial Activity

Compounds derived from benzothiadiazine and thiadiazine frameworks have been studied for their antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives with similar structural motifs can inhibit bacterial growth effectively .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazine derivatives has been documented in various studies. Molecular docking studies suggest that the compound may act as a lipoxygenase inhibitor, which is crucial in the inflammatory response . This positions it as a candidate for developing anti-inflammatory drugs.

Antioxidant Properties

Thiadiazine derivatives are also noted for their antioxidant capabilities. These properties can be beneficial in treating diseases where oxidative stress plays a significant role, such as neurodegenerative disorders .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of compounds related to this compound:

StudyFindings
Synthesis and Characterization A recent study synthesized various thiadiazine derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. Compounds showed promising results with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
Molecular Docking Studies In silico studies indicated that certain derivatives could effectively bind to lipoxygenase enzymes, suggesting potential use as anti-inflammatory agents .
Pharmacological Evaluation Another research focused on the anti-inflammatory effects of related compounds demonstrated significant reduction in inflammation markers in animal models .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID (Evidence) Core Heterocycle Key Substituents Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound Benzo[e][1,2,4]thiadiazine-1,1-dioxide 2,4-Dimethylphenyl; 4-methoxybenzyl 1,1-Dioxido, 3-oxo, acetamide ~443.45 (estimated) Enhanced lipophilicity from methoxybenzyl; electron-deficient core
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide Benzo[d]isothiazole-1,1-dioxide 4-Hydroxyphenyl 1,1-Dioxido, 3-oxo, acetamide 332.33 Polar hydroxyl group may reduce bioavailability compared to methoxy analogs
2-{(3Z)-3-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide Thiazolidinone-indole hybrid 4-Fluorobenzyl; 4-methoxyphenyl Thioxo, oxo, acetamide ~537.57 (estimated) Thioxo group may enhance metal-binding properties; fluorobenzyl increases electronegativity
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazoline-2,4-dione 2,4-Dichlorobenzyl Dioxo, acetamide ~375.21 Dichlorophenyl enhances lipophilicity; quinazoline core offers planar rigidity
2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetamide derivatives 1,4-Benzoxazine Substituted phenyl-1,2,4-oxadiazole Oxo, acetamide Variable (~350–450) Oxadiazole substituents may improve metabolic stability

Core Heterocycle Comparison

  • Target Compound: The benzo[e][1,2,4]thiadiazine-1,1-dioxide core () provides a rigid, electron-deficient scaffold conducive to π-π stacking and hydrogen bonding.

Substituent Effects

  • 4-Methoxybenzyl vs. 4-Hydroxyphenyl () : The methoxy group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the hydroxyl analog (logP ~2.1), favoring blood-brain barrier penetration .
  • 2,4-Dimethylphenyl vs. 2,4-Dichlorophenyl () : While both substituents enhance lipophilicity, the dichlorophenyl group in may confer higher electrophilicity and toxicity risks .

Functional Group Contributions

  • 1,1-Dioxido vs. Dioxo Groups : The sulfone (1,1-dioxido) in the target compound and enhances acidity (pKa ~6–8 for sulfonamides), promoting solubility at physiological pH. In contrast, quinazoline-2,4-dione () lacks sulfone groups, relying on ketone hydrogen bonding .
  • Thioxo Group (): This group in thiazolidinone derivatives may act as a Michael acceptor or participate in disulfide bond formation, influencing reactivity and target selectivity .

Pharmacological Implications (Inferred from Structural Analogs)

  • Antidiabetic Potential: The 4-methoxybenzyl group in the target compound resembles antidiabetic agents in , which inhibit α-glucosidase or modulate PPAR-γ .
  • Anticonvulsant Activity : Quinazoline-2,4-dione derivatives () show anticonvulsant effects via GABA receptor modulation, suggesting possible shared mechanisms .

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